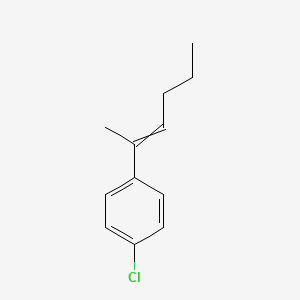
L-Isoleucyl-L-valyl-L-alanyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucil-L-valil-L-alanil-L-serina es un tetrapéptido compuesto por los aminoácidos isoleucina, valina, alanina y serina. Los péptidos como éste son esenciales en diversos procesos biológicos y tienen aplicaciones significativas en la investigación científica, particularmente en los campos de la bioquímica y la farmacología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de L-Isoleucil-L-valil-L-alanil-L-serina normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:
Activación de los aminoácidos: Cada aminoácido se activa utilizando reactivos como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC) en presencia de hidroxi-benzotriazol (HOBt) o aditivos similares.
Reacción de acoplamiento: El aminoácido activado se acopla a la cadena peptídica unida a la resina.
Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando ácido trifluoroacético (TFA).
Escisión: El péptido completado se escinde de la resina utilizando un cóctel de escisión, que normalmente contiene TFA, agua y captadores como triisopropilsilano (TIS).
Métodos de producción industrial
En un entorno industrial, la producción de péptidos como L-Isoleucil-L-valil-L-alanil-L-serina se puede escalar utilizando sintetizadores de péptidos automatizados. Estas máquinas automatizan el proceso de SPPS, lo que permite la síntesis eficiente y reproducible de grandes cantidades de péptidos.
Análisis De Reacciones Químicas
Tipos de reacciones
L-Isoleucil-L-valil-L-alanil-L-serina puede sufrir diversas reacciones químicas, entre ellas:
Hidrólisis: Los enlaces peptídicos se pueden hidrolizar en condiciones ácidas o básicas, rompiendo el péptido en sus aminoácidos constituyentes.
Oxidación: El residuo de serina se puede oxidar para formar derivados de serina.
Sustitución: Los grupos amino del péptido pueden participar en reacciones de sustitución con electrófilos adecuados.
Reactivos y condiciones comunes
Hidrólisis: Se puede utilizar ácido clorhídrico (HCl) o hidróxido de sodio (NaOH) para la hidrólisis.
Oxidación: Se puede utilizar peróxido de hidrógeno (H2O2) u otros agentes oxidantes para las reacciones de oxidación.
Sustitución: Los reactivos como los cloruros de acilo o las isocianatos se pueden utilizar para las reacciones de sustitución.
Productos principales
Hidrólisis: Los productos principales son los aminoácidos libres isoleucina, valina, alanina y serina.
Oxidación: Derivados oxidados de la serina.
Sustitución: Derivados peptídicos sustituidos.
Aplicaciones Científicas De Investigación
L-Isoleucil-L-valil-L-alanil-L-serina tiene varias aplicaciones en la investigación científica:
Bioquímica: Se utiliza para estudiar las interacciones proteína-proteína y la especificidad enzima-sustrato.
Farmacología: Sirve como un péptido modelo para el desarrollo y la prueba de fármacos.
Medicina: Se está investigando por sus posibles efectos terapéuticos, incluido su papel en la modulación de las vías biológicas.
Industria: Se utiliza en el desarrollo de materiales basados en péptidos y como patrón en técnicas analíticas.
Mecanismo De Acción
El mecanismo de acción de L-Isoleucil-L-valil-L-alanil-L-serina implica su interacción con dianas moleculares específicas, como enzimas o receptores. El péptido puede unirse a estas dianas, modulando su actividad e influenciando diversas vías biológicas. Por ejemplo, puede inhibir o activar enzimas, alterar las vías de transducción de señales o afectar la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
- L-Isoleucil-L-lisil-L-valil-L-alanil-L-valina
- L-alanil-L-glutamil-L-triptofil-L-valil-L-alanil
Singularidad
L-Isoleucil-L-valil-L-alanil-L-serina es única debido a su secuencia específica de aminoácidos, que le confiere propiedades bioquímicas y actividades biológicas distintas. En comparación con compuestos similares, puede tener diferentes afinidades de unión, estabilidad y reactividad, lo que la hace valiosa para aplicaciones de investigación específicas.
Propiedades
Número CAS |
798540-58-6 |
|---|---|
Fórmula molecular |
C17H32N4O6 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H32N4O6/c1-6-9(4)12(18)15(24)21-13(8(2)3)16(25)19-10(5)14(23)20-11(7-22)17(26)27/h8-13,22H,6-7,18H2,1-5H3,(H,19,25)(H,20,23)(H,21,24)(H,26,27)/t9-,10-,11-,12-,13-/m0/s1 |
Clave InChI |
WFVYTDOXNVJRIP-VLJOUNFMSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane](/img/structure/B12542444.png)
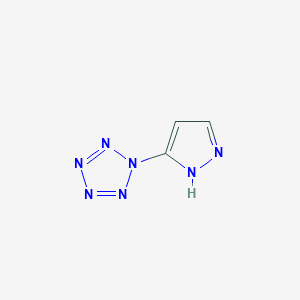
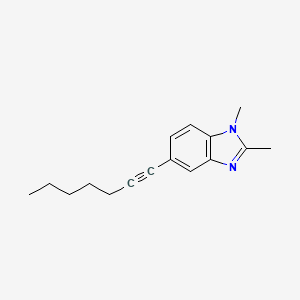
![4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile](/img/structure/B12542466.png)


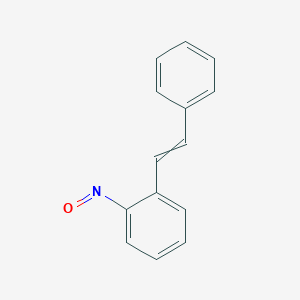

![2-[5-Chloro-2-(4-fluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B12542490.png)
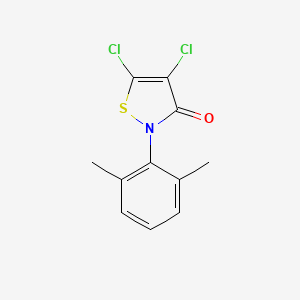
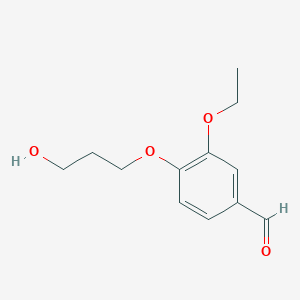
![(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B12542502.png)
